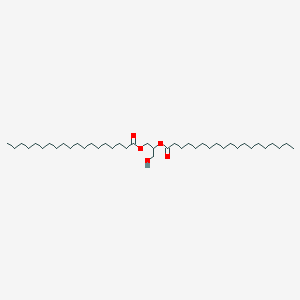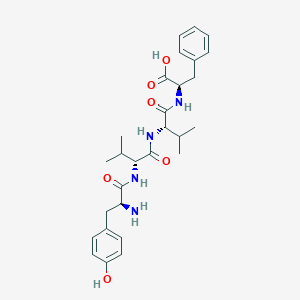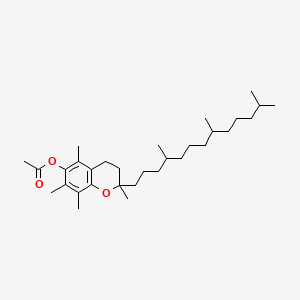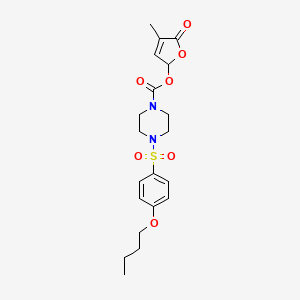
Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester
Vue d'ensemble
Description
Nonadecanoic acid, also known as Nonadecylic acid, is a 19-carbon saturated fatty acid with the chemical formula CH3(CH2)17COOH . It forms salts called nonadecylates . Nonadecanoic acid can be found in fats and vegetable oils, although it is rare . It is also present in the world of insects as the major constituent of the substance secreted by soldiers of the termite Rhinotermes marginalis for defense purposes . Nonadecanoic acid has found applications in the field of metal lubrication .
Synthesis Analysis
The compound can be prepared by permanganate oxidation of 1-eicosene .Molecular Structure Analysis
The molecular structure of Nonadecanoic acid is CH3(CH2)17COOH . For its methyl ester, the molecular structure is C20H40O2 .Physical And Chemical Properties Analysis
Nonadecanoic acid appears as white flakes or powder . It has a melting point of 68 to 70 °C and a boiling point of 236 °C (at 10 mmHg) or 297 °C (at 100 mmHg) . It is insoluble in water .Applications De Recherche Scientifique
Biocatalytic and Chemical Transformations
A study by Koppireddi et al. (2016) investigates a chemoenzymatic method for transforming oleic acid into various products, including 9-(nonanoyloxy)nonanoic acid, which is structurally related to nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester. This process involves biotransformation and chemical hydrolysis, showcasing the compound's potential in industrial synthesis and biochemistry (Koppireddi et al., 2016).
Synthesis of Hexadecanoic Acids
Tulloch (1982) discusses the synthesis of hexadecanoic acids, which share structural similarities with nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester. The research focuses on the synthesis process and the characterization of the products, contributing to our understanding of fatty acid derivatives in chemistry (Tulloch, 1982).
Polymer Precursors from Natural Oils
A study by Furst et al. (2012) explores the production of dimethyl 1,19-nonadecanedioate from natural oils, which is related to nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester. This research highlights the compound's potential use in creating polymer precursors, demonstrating its significance in materials science and green chemistry (Furst et al., 2012).
Hydrolysis of Polyethylene Glycol Esters
Ouchi and Azuma (1984) studied the hydrolysis of polyethylene glycol (PEG) esters, which are structurally related to nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester. Their research provides insights into the chemical behavior of such esters, particularly in enzymatic contexts, which is crucial for industrial and biochemical applications (Ouchi & Azuma, 1984).
Safety and Hazards
Nonadecanoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
(3-hydroxy-2-nonadecanoyloxypropyl) nonadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXQXIYZHULSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)

![1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride](/img/structure/B3025842.png)


![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)
![N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester](/img/structure/B3025849.png)

![1-[1-(4-Methylphenyl)cyclohexyl]piperidine;hydrochloride](/img/structure/B3025854.png)

![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)
